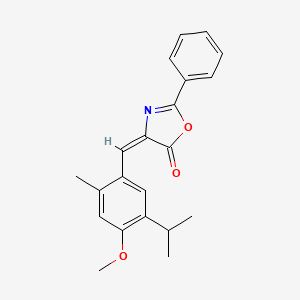![molecular formula C16H20N4O3 B5570555 (3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including the formation of pyrrolidine rings through cycloaddition reactions or by employing precursors such as pyrrolidinones. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one has been reported, highlighting the methodological approaches towards pyrrolidine synthesis (Nguyen & Dai, 2023).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of such compounds. The crystal structure determination of related compounds provides insight into their spatial arrangement and intermolecular interactions, crucial for understanding their reactivity and properties (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups, which can undergo various chemical transformations, including acetylation, formylation, and reactions with amines. These reactions not only modify the chemical structure but also the biological activity of these compounds. The synthesis and reactivity of 1,2,5-oxadiazole derivatives, for instance, demonstrate the versatility of these compounds in forming a wide array of chemically and biologically significant derivatives (Ahsan & Shastri, 2015).
Physical Properties Analysis
The physical properties of pyrrolidine and oxadiazole derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound, dictating their behavior in different environments and their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, are determined by the functional groups present in the compound. These properties are pivotal in dictating the compound's reactivity towards other chemical entities, its role in catalysis, and its potential biological activity. The exploration of oxadiazole derivatives as antimicrobial and anticancer agents underscores the significance of chemical properties in designing compounds with desired biological activities (Ahsan & Shastri, 2015).
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
Research on similar compounds has explored their potential as κ-opioid receptor (KOR) antagonists, demonstrating significant affinity for human, rat, and mouse KORs. These compounds have shown potential in treating depression and addiction disorders through their antidepressant-like efficacy and ability to attenuate stress-related behaviors (Grimwood et al., 2011).
Synthesis and Chemical Reactivity
Studies have detailed the synthesis and chemical reactivity of derivatives, emphasizing their role as building blocks for nitrogen heterocyclic compounds. These compounds have been used to construct a variety of heterocyclic structures, including pyrazoles, pyrimidines, and diazepines, showcasing their versatility in chemical synthesis (Farouk et al., 2021).
Antimicrobial and Anticancer Agents
A new series of oxadiazole analogues has been synthesized, characterized, and evaluated for antiproliferative and antimicrobial activities. These studies highlight the potential of such compounds in developing new treatments for various cancer types and bacterial infections (Ahsan et al., 2015).
Enantioselective Catalysis
Research has also focused on the enantioselective catalysis involving diastereomeric derivatives of pyrrolidine, contributing to asymmetric synthesis processes. This work underscores the importance of these compounds in the synthesis of chiral molecules, which are crucial for the development of specific pharmaceutical agents (Nagel et al., 1997).
Eigenschaften
IUPAC Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-15(19-23-18-10)7-16(21)20-8-13(14(17)9-20)11-3-5-12(22-2)6-4-11/h3-6,13-14H,7-9,17H2,1-2H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFBNKRKNHUJF-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)